molecular formula C15H20O2 B13607111 1-(2,4,6-Trimethylbenzyl)cyclobutane-1-carboxylic acid

1-(2,4,6-Trimethylbenzyl)cyclobutane-1-carboxylic acid

Cat. No.: B13607111
M. Wt: 232.32 g/mol
InChI Key: DNNYSQYDQXPWNO-UHFFFAOYSA-N
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Description

1-(2,4,6-Trimethylbenzyl)cyclobutane-1-carboxylic acid is a cyclobutane-based carboxylic acid derivative featuring a 2,4,6-trimethylbenzyl substituent. The 2,4,6-trimethylbenzyl group enhances steric bulk and lipophilicity compared to simpler benzyl derivatives, which may influence its reactivity, solubility, and biological activity .

Properties

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

1-[(2,4,6-trimethylphenyl)methyl]cyclobutane-1-carboxylic acid

InChI

InChI=1S/C15H20O2/c1-10-7-11(2)13(12(3)8-10)9-15(14(16)17)5-4-6-15/h7-8H,4-6,9H2,1-3H3,(H,16,17)

InChI Key

DNNYSQYDQXPWNO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)CC2(CCC2)C(=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4,6-Trimethylbenzyl)cyclobutane-1-carboxylic acid typically involves the cycloaddition reactions to form the cyclobutane ring followed by functionalization with the 2,4,6-trimethylbenzyl group. One common method is the [2+2] cycloaddition of alkenes to form the cyclobutane ring, followed by Friedel-Crafts alkylation to introduce the 2,4,6-trimethylbenzyl group . The carboxylic acid group can be introduced through oxidation reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production. The final product is typically purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 1-(2,4,6-Trimethylbenzyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2,4,6-Trimethylbenzyl)cyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2,4,6-Trimethylbenzyl)cyclobutane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the benzyl group can participate in hydrophobic interactions. These interactions can influence the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Key Observations

Substituent Effects on Solubility: Hydrophobic groups (e.g., 4-tert-butylphenyl in ) reduce solubility in polar solvents, while polar substituents like amino groups () enhance aqueous solubility. The 2,4,6-trimethylbenzyl group in the target compound is expected to further decrease solubility compared to unsubstituted benzyl analogs . Bromine and chlorine substituents () increase molecular weight and may alter electronic properties, influencing reactivity in cross-coupling reactions.

Electron-withdrawing groups (e.g., Cl in ) increase the acidity of the carboxylic acid, whereas electron-donating methyl groups (as in the target compound) may slightly reduce acidity.

Applications: Halogenated derivatives () are commonly used in pharmaceutical intermediates for Suzuki-Miyaura coupling. Amino-substituted analogs () serve as building blocks for radiolabeled compounds in drug discovery. The target compound’s trimethylbenzyl group may optimize binding in hydrophobic enzyme pockets or enhance stability in lipid-based formulations.

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